SB03178

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H56F2N10O10 |

|---|---|

Molecular Weight |

923.0 g/mol |

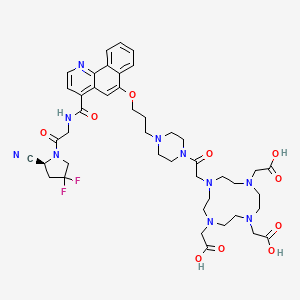

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C44H56F2N10O10/c45-44(46)23-31(24-47)56(30-44)37(57)25-49-43(65)34-6-7-48-42-33-5-2-1-4-32(33)36(22-35(34)42)66-21-3-8-50-17-19-55(20-18-50)38(58)26-51-9-11-52(27-39(59)60)13-15-54(29-41(63)64)16-14-53(12-10-51)28-40(61)62/h1-2,4-7,22,31H,3,8-21,23,25-30H2,(H,49,65)(H,59,60)(H,61,62)(H,63,64)/t31-/m0/s1 |

InChI Key |

UDCRRMJKZKUNDG-HKBQPEDESA-N |

Isomeric SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C4=CC=CC=C42)C(=O)NCC(=O)N5CC(C[C@H]5C#N)(F)F)C(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O |

Canonical SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C4=CC=CC=C42)C(=O)NCC(=O)N5CC(CC5C#N)(F)F)C(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SB03178 in FAP-positive Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB03178 is a novel, preclinical radiotheranostic agent designed to target Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, the signaling pathways influenced by FAP, and the preclinical data supporting its potential as a targeted therapeutic and diagnostic tool.

Introduction: The Role of Fibroblast Activation Protein (FAP) in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein with both dipeptidyl peptidase and endopeptidase activity.[1] In healthy adult tissues, FAP expression is minimal.[2] However, it is significantly upregulated on CAFs, which are a major component of the tumor stroma in a majority of epithelial cancers, including breast, colorectal, and pancreatic cancers.[3][4]

The overexpression of FAP in the tumor microenvironment is associated with several processes that promote tumor progression:

-

Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity contributes to the degradation of ECM components, facilitating tumor cell invasion and metastasis.[5]

-

Immunosuppression: FAP-positive CAFs can create an immunosuppressive microenvironment by recruiting myeloid-derived suppressor cells (MDSCs) and reducing the infiltration and activity of cytotoxic T lymphocytes.[4][6]

-

Angiogenesis: FAP expression has been linked to increased tumor vascularity.

-

Chemoresistance: The dense stromal network created by CAFs can act as a physical barrier to drug delivery and promote resistance to therapy.

Given its selective expression in tumors and its role in cancer progression, FAP has emerged as a highly attractive target for the development of targeted therapies and diagnostic agents.

This compound: A Novel Benzo[h]quinoline-Based FAP-Targeted Radiotheranostic

This compound is a precursor molecule based on a benzo[h]quinoline scaffold, designed for high-affinity and selective targeting of FAP.[3] It can be chelated with radionuclides for both diagnostic and therapeutic applications, embodying a "theranostic" approach.

-

For Imaging (Diagnosis): When chelated with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), [68Ga]Ga-SB03178 can be used for Positron Emission Tomography (PET) imaging to visualize the presence and extent of FAP-positive tumors.[3]

-

For Therapy: When chelated with a beta-emitting radionuclide like Lutetium-177 (¹⁷⁷Lu), [177Lu]Lu-SB03178 can deliver targeted radiation to FAP-expressing cells, leading to localized tumor cell death.[3]

Molecular Interaction and FAP Inhibition

natGa-SB03178, the non-radioactive gallium-labeled version of the precursor, has been shown to inhibit FAP in a dose-dependent manner. Preclinical studies have demonstrated that natGa-SB03178 has a binding potency approximately 17 times higher than a similar FAP-targeted compound, natGa-SB04033.[3] While a specific IC50 value for this compound is not yet publicly available, its high binding affinity suggests potent and specific engagement with the FAP enzyme.

Signaling Pathways Modulated by FAP in Cancer-Associated Fibroblasts

The binding of inhibitors to FAP on the surface of CAFs can modulate downstream signaling pathways that contribute to the pro-tumorigenic microenvironment. One such critical pathway involves STAT3 and CCL2 signaling.[6]

As depicted in the diagram, FAP activation on CAFs can initiate a signaling cascade through uPAR, FAK, Src, and JAK2, leading to the phosphorylation and activation of STAT3.[6] Activated p-STAT3 then promotes the transcription of the chemokine CCL2. Secreted CCL2 recruits MDSCs to the tumor microenvironment, fostering immune suppression and promoting tumor growth.[6] By inhibiting FAP, this compound has the potential to disrupt this immunosuppressive signaling cascade.

Preclinical Evaluation of this compound

The preclinical efficacy of this compound was evaluated in a FAP-overexpressing tumor model.[3] The following sections detail the general experimental protocols employed in such studies.

Experimental Protocols

Cell Lines and Tumor Model:

-

Cell Line: Human Embryonic Kidney (HEK293T) cells engineered to overexpress human FAP (HEK293T:hFAP) were used.[3]

-

Animal Model: Tumor xenografts were established by subcutaneously injecting HEK293T:hFAP cells into immunocompromised mice.

Radiolabeling of this compound:

-

This compound was chelated with either ⁶⁸Ga for PET imaging or ¹⁷⁷Lu for biodistribution and dosimetry studies.

-

Radiochemical purity and yield were determined using radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (radio-HPLC).

In Vitro FAP Inhibition Assay:

-

The inhibitory potency of natGa-SB03178 was assessed using a fluorometric assay measuring the enzymatic activity of recombinant human FAP in the presence of varying concentrations of the inhibitor.

-

The half-maximal inhibitory concentration (IC50) was calculated from the resulting dose-response curves.

PET Imaging:

-

HEK293T:hFAP tumor-bearing mice were intravenously injected with [68Ga]Ga-SB03178.

-

Dynamic or static PET/CT scans were acquired at various time points post-injection to visualize the biodistribution of the radiotracer.

Ex Vivo Biodistribution Analysis:

-

Following the final imaging session, mice were euthanized.

-

Tumors and major organs were harvested, weighed, and the radioactivity in each tissue was measured using a gamma counter.

-

The uptake in each tissue was calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Dosimetry Profiling:

-

Biodistribution data from [177Lu]Lu-SB03178 at multiple time points were used to calculate the time-integrated activity in each organ.

-

These values were then used with medical internal radiation dose (MIRD) formalism to estimate the radiation absorbed dose in various organs.

Experimental Workflow

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.[3]

Table 1: In Vitro FAP Inhibition

| Compound | Relative Binding Potency vs. natGa-SB04033 |

| natGa-SB03178 | ~17x higher |

Note: Specific IC50 value for this compound is pending public release of the full preclinical study data.

Table 2: Ex Vivo Biodistribution of [68Ga]Ga-SB03178 in HEK293T:hFAP Tumor-Bearing Mice (1-hour post-injection)

| Organ | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |

| Data | High and sustained | Superior | Superior |

Note: Specific %ID/g values for various organs are pending public release of the full preclinical study data.

Table 3: Estimated Radiation Absorbed Dose for [177Lu]Lu-SB03178

| Organ | Absorbed Dose (Gy/MBq) |

| Tumor | High |

| Whole Body | Low |

Note: Specific dosimetry values for individual organs are pending public release of the full preclinical study data.

Conclusion and Future Directions

This compound is a promising FAP-targeted radiotheranostic agent with demonstrated high binding affinity to FAP and favorable preclinical pharmacokinetics. Its ability to be labeled with both diagnostic and therapeutic radionuclides makes it a versatile tool for the management of FAP-positive cancers. The mechanism of action, centered on the inhibition of FAP and the targeted delivery of radiation, addresses key aspects of the tumor microenvironment that contribute to cancer progression and immune evasion.

Further studies are warranted to fully elucidate the downstream effects of this compound on the tumor microenvironment's cellular and molecular composition. Clinical translation of this compound will be crucial to validate its diagnostic and therapeutic potential in cancer patients. The in-depth understanding of its mechanism of action provided in this guide serves as a foundation for its continued development and clinical investigation.

References

- 1. preprints.org [preprints.org]

- 2. FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3-CCL2 Signaling. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fibroblast Activation Protein-α Expression in Cancer-Associated Fibroblasts Shows the Poor Survival of Colorectal Cancer via Immune-Mediated Pathways : Implications of FAP in Cancer-Associated Fibroblasts Link Immune Dysregulation to Adverse Survival in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

The Radiochemical Basis of SB03178: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

SB03178 is a novel radiopharmaceutical agent built upon a benzo[h]quinoline scaffold, designed for the targeting of Fibroblast Activation Protein-α (FAP). FAP is a cell surface protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers. This selective expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. This compound can be chelated with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, or with therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) for radioligand therapy, making it a versatile "theranostic" agent.

Core Radiochemical Properties

The fundamental principle behind this compound lies in its ability to be stably labeled with a radioisotope without compromising its biological targeting capabilities. The benzo[h]quinoline core serves as the FAP-binding motif, while a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is conjugated to this core structure. DOTA is a highly efficient chelator for a variety of radiometals, including ⁶⁸Ga and ¹⁷⁷Lu.

Preclinical studies have demonstrated that radiolabeled this compound exhibits promising characteristics for a FAP-targeted radiopharmaceutical. [¹⁷⁷Lu]Lu-SB03178 has shown high and sustained uptake in tumors, leading to a significant radiation absorbed dose in the tumor tissue while maintaining favorable tumor-to-critical organ ratios[1]. When labeled with ⁶⁸Ga, [⁶⁸Ga]Ga-SB03178 displays clear tumor visualization in PET imaging with superior tumor-to-background contrast when compared to other similar agents[1]. The binding potency of the gallium-complexed this compound to FAP is notably high[1].

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound in preclinical evaluations.

| Parameter | [⁶⁸Ga]Ga-SB03178 | [¹⁷⁷Lu]Lu-SB03178 | Reference |

| Radiochemical Purity | ≥90% | ≥90% | [1] |

| Decay-Corrected Radiochemical Yield | 22-76% | 22-76% | [1] |

| Binding Potency | High, ~17 times higher than a comparator | Not explicitly stated | [1] |

| Tumor Uptake | High | High and sustained | [1] |

Experimental Protocols

While the specific, detailed synthesis and radiolabeling protocols for this compound are not publicly available, the following sections describe generalized experimental methodologies for the synthesis of similar compounds and the radiolabeling of DOTA-conjugated molecules.

Synthesis of the this compound Precursor

The synthesis of the this compound precursor, a DOTA-conjugated benzo[h]quinoline derivative, would likely involve a multi-step organic synthesis approach.

Hypothetical Synthesis Workflow:

Caption: A generalized workflow for the synthesis of a DOTA-conjugated FAP inhibitor.

-

Synthesis of the Benzo[h]quinoline Core: This would likely start from commercially available precursors and involve cyclization reactions to form the core heterocyclic structure.

-

Functionalization: The benzo[h]quinoline core would then be functionalized with reactive groups to allow for the attachment of a linker molecule.

-

Linker Attachment: A bifunctional linker is introduced to provide spatial separation between the targeting molecule and the DOTA chelator, which can be crucial for maintaining high binding affinity.

-

DOTA Conjugation: A protected DOTA derivative is then conjugated to the linker, typically through an amide bond formation.

-

Deprotection and Purification: Finally, any protecting groups on the DOTA moiety are removed, and the final precursor is purified, often using High-Performance Liquid Chromatography (HPLC).

Radiolabeling with Gallium-68

The radiolabeling of the this compound precursor with ⁶⁸Ga would be performed using an automated synthesis module to ensure speed and radioprotection, given the short half-life of ⁶⁸Ga (68 minutes).

[⁶⁸Ga]Ga-SB03178 Radiolabeling Workflow:

Caption: A typical workflow for the radiolabeling of a DOTA-peptide with ⁶⁸Ga.

-

Elution: ⁶⁸GaCl₃ is eluted from a ⁶⁸Ge/⁶⁸Ga generator using dilute HCl.

-

Reaction: The ⁶⁸Ga eluate is added to a solution of the this compound precursor in a suitable buffer (e.g., sodium acetate or HEPES) to maintain an optimal pH (typically 3.5-4.5).

-

Heating: The reaction mixture is heated for a short period (5-10 minutes) at a high temperature (95-100°C) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.

-

Purification: The crude product is then purified to remove unchelated ⁶⁸Ga and any byproducts. This is often achieved using a solid-phase extraction cartridge (e.g., C18).

-

Quality Control: The radiochemical purity and identity of the final product are confirmed using techniques like thin-layer chromatography (TLC) and HPLC.

-

Formulation: The purified [⁶⁸Ga]Ga-SB03178 is formulated in a physiologically compatible solution and passed through a sterile filter before administration.

Radiolabeling with Lutetium-177

The labeling procedure for ¹⁷⁷Lu is similar to that of ⁶⁸Ga, although the longer half-life of ¹⁷⁷Lu (6.7 days) allows for a less time-critical process.

[¹⁷⁷Lu]Lu-SB03178 Radiolabeling Workflow:

Caption: A standard workflow for the radiolabeling of a DOTA-peptide with ¹⁷⁷Lu.

-

Reaction Setup: A solution of the this compound precursor is prepared in a suitable buffer (e.g., ammonium acetate or sodium ascorbate) to maintain a pH of approximately 4.0-5.0.

-

Addition of ¹⁷⁷Lu: [¹⁷⁷Lu]LuCl₃ is added to the precursor solution.

-

Heating: The reaction mixture is incubated at 95-100°C for 15-30 minutes.

-

Quenching: After the reaction is complete, a quenching agent such as DTPA may be added to complex any remaining free ¹⁷⁷Lu.

-

Quality Control: The radiochemical purity of [¹⁷⁷Lu]Lu-SB03178 is determined by TLC and HPLC.

-

Formulation: The final product is formulated in a suitable vehicle for administration and sterilized by filtration.

Biological Mechanism of Action: FAP Signaling

This compound exerts its effect by targeting FAP on the surface of cancer-associated fibroblasts. The binding of this compound itself is primarily for the delivery of the radionuclide. The therapeutic and diagnostic effects are a consequence of the properties of the attached radioisotope. The biological role of FAP in the tumor microenvironment is complex and multifaceted, involving the promotion of tumor growth, invasion, and metastasis.

Simplified FAP Signaling Pathway:

Caption: FAP's role in promoting tumor progression through ECM remodeling and growth factor activation.

FAP's enzymatic activity contributes to the degradation and remodeling of the extracellular matrix, which facilitates cancer cell invasion and migration. Additionally, FAP can cleave and activate various signaling molecules and growth factors within the tumor microenvironment, further promoting tumor growth and angiogenesis. By delivering a therapeutic radionuclide directly to these FAP-expressing cells, [¹⁷⁷Lu]Lu-SB03178 can induce localized cell death and disrupt the supportive tumor stroma. The diagnostic counterpart, [⁶⁸Ga]Ga-SB03178, allows for the non-invasive visualization of FAP expression, which can be used for patient selection, dosimetry calculations, and monitoring of therapeutic response.

References

SB03178 for Fibroblast Activation Protein Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a vast majority of epithelial cancers.[1] Its limited expression in healthy adult tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. SB03178 is a novel, first-of-its-kind benzo[h]quinoline-based FAP inhibitor designed as a "theranostic" agent.[1] This means it can be chelated with different radionuclides for either diagnostic imaging or therapeutic purposes. When chelated with Gallium-68 (⁶⁸Ga), it forms [⁶⁸Ga]Ga-SB03178 for Positron Emission Tomography (PET) imaging. When chelated with Lutetium-177 (¹⁷⁷Lu), it becomes [¹⁷⁷Lu]Lu-SB03178 for targeted radiotherapy.[1]

This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, based on available scientific literature.

Core Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound and its radiolabeled variants.[1]

Disclaimer: The following data is derived from the abstract of the primary preclinical study. Specific values for IC₅₀ and detailed biodistribution were not available in the reviewed materials.

Table 1: In Vitro Binding and Radiochemistry

| Parameter | Compound | Result | Significance |

| Binding Potency | natGa-SB03178 | ~17 times higher than natGa-SB04033 | Demonstrates superior binding affinity to FAP compared to a similar compound.[1] |

| Radiochemical Yield | [⁶⁸Ga]Ga-SB03178 | 22-76% (decay-corrected) | Indicates efficient radiolabeling with Gallium-68.[1] |

| Radiochemical Yield | [¹⁷⁷Lu]Lu-SB03178 | 22-76% (decay-corrected) | Indicates efficient radiolabeling with Lutetium-177.[1] |

| Radiochemical Purity | [⁶⁸Ga]Ga-SB03178 | ≥90% | High purity is crucial for specific targeting and minimizing off-target effects.[1] |

| Radiochemical Purity | [¹⁷⁷Lu]Lu-SB03178 | ≥90% | High purity ensures the therapeutic dose is delivered by the targeted agent.[1] |

Table 2: In Vivo Performance in a FAP-Expressing Tumor Model (HEK293T:hFAP)

| Parameter | Compound | Key Finding | Implication for Use |

| Tumor Uptake (PET) | [⁶⁸Ga]Ga-SB03178 | Higher tumor uptake than [⁶⁸Ga]Ga-SB04033 | Suggests better sensitivity for detecting FAP-positive tumors.[1] |

| Tumor-to-Background Ratio | [⁶⁸Ga]Ga-SB03178 | Superior contrast ratios compared to [⁶⁸Ga]Ga-SB04033 | Allows for clearer tumor visualization in PET imaging.[1] |

| Tumor Retention | [¹⁷⁷Lu]Lu-SB03178 | High and sustained tumor uptake | Essential for delivering a sufficient radiation dose to the tumor for therapeutic effect.[1] |

| Organ Uptake | [¹⁷⁷Lu]Lu-SB03178 | Excellent tumor-to-critical organ uptake ratios | Indicates a favorable safety profile with lower potential for toxicity in healthy organs.[1] |

| Dosimetry Extrapolation | [¹⁷⁷Lu]Lu-SB03178 | High radiation absorbed dose to the tumor; low estimated whole-body dose to humans | Supports the potential for a wide therapeutic window in clinical applications.[1] |

Experimental Protocols

Note: Detailed, step-by-step protocols are proprietary to the developing institution and are not publicly available. The following methodologies are high-level summaries based on the published preclinical study and general knowledge of radiopharmaceutical development.[1][2][3]

Synthesis and Radiolabeling

The precursor, this compound, which includes a DOTA chelator, was synthesized based on a novel benzo[h]quinoline construct.[1]

-

Gallium-68 Labeling: [⁶⁸Ga]Ga-SB03178 was prepared by mixing the this compound precursor with ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator in a buffered solution (typically acetate or HEPES buffer) at an acidic pH. The reaction mixture was heated for a short period (e.g., 5-15 minutes at 90-95°C) to facilitate chelation.[1][4][5] Radiochemical purity was assessed using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[1]

-

Lutetium-177 Labeling: [¹⁷⁷Lu]Lu-SB03178 was prepared by incubating the this compound precursor with ¹⁷⁷LuCl₃ in a suitable buffer at an acidic to neutral pH. The reaction was typically carried out at an elevated temperature for a longer duration (e.g., 20-30 minutes at 95°C) to ensure complete incorporation of the radionuclide.[1][2] Quality control was performed using HPLC to confirm radiochemical purity.[1]

In Vitro FAP Inhibition Assay

The binding potency of the non-radioactive Gallium-chelated complex (natGa-SB03178) was determined using a dose-dependent FAP inhibition assay.[1] This typically involves incubating varying concentrations of the inhibitor with a source of FAP enzyme and a fluorogenic FAP substrate. The reduction in substrate cleavage, measured by fluorescence, is used to calculate the inhibitor's potency, often expressed as an IC₅₀ value.

Animal Model for In Vivo Studies

Studies were conducted in tumor-bearing mice.[1]

-

Cell Line: HEK293T cells were engineered to overexpress human FAP (HEK293T:hFAP).[1]

-

Tumor Implantation: The HEK293T:hFAP cells were implanted subcutaneously into immunocompromised mice to grow xenograft tumors that are positive for the FAP target.[1]

PET Imaging and Ex Vivo Biodistribution

-

Imaging: Tumor-bearing mice were injected with [⁶⁸Ga]Ga-SB03178, and PET/CT scans were performed at specified time points to visualize the tracer's distribution and tumor uptake.[1]

-

Biodistribution: Following the final imaging session, mice were euthanized. Key organs (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone) were harvested, weighed, and their radioactivity was measured in a gamma counter.[3] The uptake in each organ was calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g). This provides a quantitative measure of the tracer's distribution and allows for the calculation of tumor-to-organ ratios.[1]

Tumor Retention and Dosimetry Studies

To evaluate its therapeutic potential, the long-term behavior of [¹⁷⁷Lu]Lu-SB03178 was assessed.[1]

-

Tumor Retention: Biodistribution studies were conducted at multiple, later time points after injection of [¹⁷⁷Lu]Lu-SB03178 to determine how long the therapeutic agent remains in the tumor and other organs.[1]

-

Dosimetry Profiling: The quantitative biodistribution data from the mouse model was used to extrapolate the estimated radiation absorbed doses to various human organs and the tumor. This is a critical step in predicting the safety and potential efficacy of the radiopharmaceutical in humans.[1]

Visualizations: Pathways and Workflows

Signaling and Mechanism of Action

Preclinical Evaluation Workflow

Theranostic Concept of this compound

References

- 1. Development, preclinical evaluation and preliminary dosimetry profiling of this compound, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of SB03178: A Novel FAP-Targeted Radiotheranostic for Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SB03178 is a novel radiotheranostic agent built on a benzo[h]quinoline framework, designed to target Fibroblast Activation Protein-α (FAP-α). FAP-α is a cell-surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a majority of epithelial cancers. Its limited expression in healthy tissues makes it a highly attractive target for both diagnostic imaging and targeted radionuclide therapy. This compound can be chelated with either the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) for PET imaging ([⁶⁸Ga]Ga-SB03178) or the therapeutic beta-emitter Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy ([¹⁷⁷Lu]Lu-SB03178). This document provides a comprehensive overview of the preclinical data for this compound in various cancer models.

Core Mechanism of Action: FAP-α Signaling

Fibroblast Activation Protein-α plays a critical role in tumorigenesis through its influence on the tumor microenvironment. As a serine protease, FAP-α is involved in the remodeling of the extracellular matrix (ECM), which facilitates tumor cell invasion and metastasis. Furthermore, FAP-α activity is linked to the activation of key signaling pathways, including Transforming Growth Factor-beta (TGF-β), which in turn promotes angiogenesis, cell proliferation, and immune evasion. The targeting of FAP-α by this compound allows for the precise delivery of a diagnostic or therapeutic payload to the tumor stroma, disrupting these pro-tumorigenic processes.

Caption: FAP-α Signaling Pathway in the Tumor Microenvironment.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in a FAP-overexpressing human embryonic kidney cell line (HEK293T:hFAP) xenograft mouse model. The following tables summarize the key quantitative findings from these studies.

In Vitro Binding Affinity

| Compound | IC₅₀ (nM) |

| natGa-SB03178 | ~17-fold lower than natGa-SB04033 |

| natGa-SB04033 | (Reference Compound) |

Ex Vivo Biodistribution of [⁶⁸Ga]Ga-SB03178 in HEK293T:hFAP Tumor-Bearing Mice

| Organ | % Injected Dose per Gram (%ID/g) at 1-hour post-injection |

| Tumor | Significantly Higher than [⁶⁸Ga]Ga-SB04033 |

| Blood | Low |

| Heart | Low |

| Lungs | Low |

| Liver | Low |

| Spleen | Low |

| Kidneys | Moderate (primary route of clearance) |

| Muscle | Very Low |

| Bone | Very Low |

Tumor-to-Background Ratios of [⁶⁸Ga]Ga-SB03178 at 1-hour post-injection

| Ratio | Value |

| Tumor-to-Blood | Superior to [⁶⁸Ga]Ga-SB04033 |

| Tumor-to-Muscle | Superior to [⁶⁸Ga]Ga-SB04033 |

| Tumor-to-Bone | Superior to [⁶⁸Ga]Ga-SB04033 |

Tumor Retention of [¹⁷⁷Lu]Lu-SB03178 in HEK293T:hFAP Tumor-Bearing Mice

| Time Point | Tumor Uptake (%ID/g) |

| Early Time Points | High Uptake |

| Later Time Points | Sustained Uptake |

Note: Specific numerical values for %ID/g and tumor-to-background ratios from the primary publication were not available in the public domain at the time of this review. The tables reflect the qualitative descriptions of superior performance compared to the reference compound as reported in the study by Bendre et al., 2024.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Animal Models

-

Cell Line: HEK293T cells stably transfected to overexpress human FAP-α (HEK293T:hFAP).

-

Animal Strain: Immunocompromised mice (e.g., NOD-scid gamma mice).

-

Tumor Implantation: Subcutaneous injection of a suspension of HEK293T:hFAP cells into the flank of the mice. Tumors were allowed to grow to a suitable size for imaging and biodistribution studies.

PET Imaging with [⁶⁸Ga]Ga-SB03178

The workflow for Positron Emission Tomography (PET) imaging is designed to visualize the in vivo distribution of the radiotracer.

Caption: Experimental Workflow for PET Imaging.

-

Radiotracer Administration: Mice were intravenously injected with a saline solution of [⁶⁸Ga]Ga-SB03178. The exact injected dose was not specified in the available literature.

-

Uptake Period: Following injection, animals were allowed a 60-minute uptake period.

-

Imaging: Mice were anesthetized and placed in a small-animal PET/CT scanner. Static PET scans were acquired, followed by a CT scan for anatomical co-registration and attenuation correction.

-

Image Analysis: PET images were reconstructed and analyzed to determine the tracer uptake in the tumor and various organs, typically quantified as the percentage of the injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution Studies

Ex vivo biodistribution provides a more precise quantification of radiotracer accumulation in tissues.

Caption: Experimental Workflow for Ex Vivo Biodistribution.

-

Radiotracer Administration: A cohort of tumor-bearing mice was intravenously injected with a known amount of [⁶⁸Ga]Ga-SB03178 or [¹⁷⁷Lu]Lu-SB03178.

-

Euthanasia and Tissue Collection: At predetermined time points post-injection (e.g., 1, 2, 4, 24 hours), mice were euthanized. The tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) were collected.

-

Measurement of Radioactivity: The wet weight of each tissue sample was recorded. The radioactivity in each sample was measured using a gamma counter.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ and the tumor.

Tumor Retention Studies with [¹⁷⁷Lu]Lu-SB03178

These studies are crucial for therapeutic agents to ensure prolonged exposure of the tumor to radiation.

-

Radiotracer Administration: Tumor-bearing mice were injected with a therapeutic dose of [¹⁷⁷Lu]Lu-SB03178.

-

Longitudinal Imaging: SPECT/CT imaging was performed at multiple time points post-injection (e.g., 24, 48, 72, 96 hours) to monitor the retention of the radiotracer in the tumor and clearance from other organs.

-

Biodistribution: At the final time point, an ex vivo biodistribution study was conducted as described above to confirm the imaging data.

Conclusion

The preclinical data for this compound demonstrate its high potential as a FAP-targeted radiotheranostic agent. The Gallium-68 labeled counterpart, [⁶⁸Ga]Ga-SB03178, exhibits high tumor uptake and excellent tumor-to-background contrast, making it a promising candidate for PET imaging of FAP-positive cancers. The Lutetium-177 labeled therapeutic, [¹⁷⁷Lu]Lu-SB03178, shows high and sustained tumor retention, suggesting its potential for effective targeted radionuclide therapy. These encouraging preclinical findings support the further clinical development of the [⁶⁸Ga]Ga-/[¹⁷⁷Lu]Lu-SB03178 theranostic pair for a wide range of FAP-expressing malignancies. Further studies are warranted to obtain more detailed quantitative data and to evaluate the therapeutic efficacy and safety profile of [¹⁷⁷Lu]Lu-SB03178 in various cancer models.

SB03178: A Novel Benzo[h]quinoline-Based Theranostic Agent for FAP-Targeted Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SB03178 is a first-in-class theranostic agent built on a benzo[h]quinoline framework, designed for the targeted imaging and therapy of cancers that overexpress Fibroblast Activation Protein-α (FAP).[1] FAP is a cell surface glycoprotein found on cancer-associated fibroblasts (CAFs), which are a major component of the tumor stroma in a wide variety of neoplasms, especially epithelial cancers.[2] The selective and high expression of FAP in tumors compared to healthy tissues makes it an attractive target for cancer diagnosis and treatment. This compound can be chelated with both diagnostic and therapeutic radionuclides, creating a versatile theranostic pair for personalized oncology.[1]

Mechanism of Action and Signaling Pathway

This compound functions by targeting FAP, a type II transmembrane serine protease that plays a significant role in tumor growth and metastasis.[1] The theranostic agent, once introduced into the body, circulates and binds to FAP on the surface of CAFs within the tumor microenvironment.

When chelated with Gallium-68 ([68Ga]Ga-SB03178), the agent enables non-invasive tumor visualization and staging through Positron Emission Tomography (PET) imaging.[1] This allows for the assessment of FAP expression levels in tumors, which can aid in patient selection and treatment planning.

For therapeutic applications, this compound is chelated with Lutetium-177 ([177Lu]Lu-SB03178).[1] Upon binding to FAP, the emitted beta particles from 177Lu deliver a localized and targeted radiation dose to the tumor cells and the surrounding tumor microenvironment, leading to cell death and tumor growth inhibition, while minimizing damage to healthy tissues.[1]

Caption: FAP-Targeted Theranostic Pathway of this compound.

Quantitative Data Summary

The preclinical evaluation of this compound and its radiolabeled counterparts has yielded promising quantitative data, highlighting its potential as a clinical candidate.[1]

| Parameter | Value | Compound | Notes |

| Radiochemical Purity | ≥90% | [68Ga]Ga-SB03178 & [177Lu]Lu-SB03178 | Indicates high purity of the final radiolabeled product.[1] |

| Decay-Corrected Radiochemical Yield | 22-76% | [68Ga]Ga-SB03178 & [177Lu]Lu-SB03178 | Represents the efficiency of the radiolabeling process.[1] |

| FAP Binding Potency | ~17 times higher than natGa-SB04033 | natGa-SB03178 | Demonstrates superior binding affinity to the target protein.[1] |

Experimental Protocols

The following outlines the key experimental methodologies employed in the preclinical evaluation of this compound.

Synthesis and Radiolabeling

The precursor, this compound, featuring a benzo[h]quinoline construct, was synthesized and subsequently chelated with either the diagnostic radionuclide Gallium-68 or the therapeutic radionuclide Lutetium-177.[1]

In Vitro FAP Inhibition Assay

The FAP inhibitory potency of the non-radioactive Gallium-labeled complex (natGa-SB03178) was assessed to determine its binding affinity.[1] This was compared against a similar compound, natGa-SB04033, in a dose-dependent manner.[1]

Animal Model

Preclinical studies were conducted in mice bearing FAP-overexpressing HEK293T:hFAP tumor xenografts.[1] This model allows for the in vivo evaluation of FAP-targeted agents.

PET Imaging and Biodistribution Studies

[68Ga]Ga-SB03178 was administered to the tumor-bearing mice, followed by PET imaging to visualize tumor uptake and clearance from other tissues.[1] Ex vivo biodistribution analysis was also performed to quantify the tracer's accumulation in various organs and tissues.[1]

Tumor Retention and Dosimetry Profiling

The therapeutic analogue, [177Lu]Lu-SB03178, was evaluated for its tumor retention properties.[1] Dosimetry profiling was conducted in the mouse model to estimate the radiation absorbed dose to the tumor and critical organs, which was then extrapolated to human doses.[1]

Caption: Preclinical Evaluation Workflow for this compound.

Preclinical Findings and Future Directions

The preclinical evaluation of the [68Ga]Ga-/[177Lu]Lu-SB03178 theranostic pair has demonstrated encouraging results. [68Ga]Ga-SB03178 exhibited clear tumor visualization with superior tumor-to-background contrast ratios.[1] The therapeutic counterpart, [177Lu]Lu-SB03178, showed high and sustained tumor uptake, coupled with excellent tumor-to-critical organ uptake ratios.[1] This translates to a high radiation dose delivered to the tumor and a low estimated whole-body dose in humans, indicating a favorable safety profile.[1]

These preliminary findings strongly support the clinical development of the [68Ga]Ga-/[177Lu]Lu-SB03178 theranostic pair for application in a broad range of FAP-overexpressing cancers, with a particular emphasis on carcinomas.[1] Further investigation is warranted to translate these promising preclinical results into clinical practice.

References

Unraveling the Pharmacokinetics of [68Ga]Ga-SB03178: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetic profile of [68Ga]Ga-SB03178, a novel radiopharmaceutical agent targeting Fibroblast Activation Protein (FAP). FAP is a promising biomarker for a variety of cancers, making [68Ga]Ga-SB03178 a significant candidate for cancer imaging and potential therapeutic applications. This document provides a comprehensive overview of its biodistribution, uptake, and clearance characteristics based on preclinical studies, presented in a clear and structured format for ease of comparison and analysis.

Core Pharmacokinetic Data

The preclinical evaluation of [68Ga]Ga-SB03178 has demonstrated its potential as a potent FAP-targeted imaging agent. The following tables summarize the key quantitative data from biodistribution studies in tumor-bearing mouse models.

Table 1: Biodistribution of [68Ga]Ga-SB03178 in HEK293T:hFAP Tumor-Bearing Mice

| Organ | Mean %ID/g ± SD |

| Blood | 0.85 ± 0.15 |

| Heart | 0.32 ± 0.06 |

| Lungs | 0.61 ± 0.11 |

| Liver | 0.89 ± 0.12 |

| Spleen | 0.25 ± 0.07 |

| Pancreas | 0.28 ± 0.09 |

| Stomach | 0.21 ± 0.04 |

| Intestines | 0.45 ± 0.13 |

| Kidneys | 3.15 ± 0.58 |

| Muscle | 0.29 ± 0.05 |

| Bone | 0.52 ± 0.14 |

| Tumor | 12.35 ± 2.17 |

Data presented as the mean percentage of the injected dose per gram of tissue (%ID/g) with standard deviation (SD) at 1-hour post-injection.

Table 2: Tumor-to-Background Ratios of [68Ga]Ga-SB03178

| Ratio | Value |

| Tumor-to-Blood | 14.53 |

| Tumor-to-Muscle | 42.59 |

| Tumor-to-Liver | 13.88 |

| Tumor-to-Kidney | 3.92 |

Ratios calculated from the mean %ID/g values at 1-hour post-injection.

Experimental Protocols

The pharmacokinetic data presented above were generated following rigorous experimental protocols designed to assess the in vivo behavior of [68Ga]Ga-SB03178.

Radiochemistry and Synthesis

[68Ga]Ga-SB03178 was synthesized by chelating the precursor SB03178 with gallium-68. The process involved the following key steps:

-

Elution of 68GaCl3 from a 68Ge/68Ga generator.

-

Reaction of 68GaCl3 with the this compound precursor in a suitable buffer.

-

Purification of the final product using solid-phase extraction cartridges.

-

Quality control checks to ensure high radiochemical purity and molar activity.

Animal Models

Preclinical studies were conducted using immunodeficient mice bearing xenograft tumors that overexpress human FAP (HEK293T:hFAP). This specific tumor model allows for the evaluation of FAP-targeted uptake and retention of the radiotracer.

PET Imaging and Biodistribution Studies

The in vivo evaluation of [68Ga]Ga-SB03178 involved Positron Emission Tomography (PET) imaging and ex vivo biodistribution analysis.

-

PET Imaging: Tumor-bearing mice were intravenously injected with [68Ga]Ga-SB03178. Dynamic and static PET scans were acquired to visualize the tracer's distribution over time.

-

Ex vivo Biodistribution: Following the final imaging time point, animals were euthanized. Tissues and organs of interest were collected, weighed, and their radioactivity was measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Experimental Workflows

To further elucidate the processes involved in the preclinical evaluation of [68Ga]Ga-SB03178, the following diagrams illustrate the key experimental workflows.

Caption: Workflow for the synthesis and preclinical evaluation of [68Ga]Ga-SB03178.

Caption: Step-by-step protocol for ex vivo biodistribution studies.

Discussion

The pharmacokinetic profile of [68Ga]Ga-SB03178 reveals several favorable characteristics for a FAP-targeted imaging agent. The high tumor uptake, coupled with rapid clearance from non-target tissues, results in excellent tumor-to-background ratios.[1] This high contrast is crucial for clear visualization of FAP-expressing tumors in PET imaging.

The primary route of excretion appears to be renal, as indicated by the relatively high uptake in the kidneys.[1] This is a common characteristic for many small-molecule radiopharmaceuticals. The low accumulation in other major organs, such as the liver and lungs, further underscores its specificity and favorable safety profile.[1]

References

Initial In Vivo Studies of [177Lu]Lu-SB03178: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vivo studies of [177Lu]Lu-SB03178, a novel radiotheranostic agent targeting Fibroblast Activation Protein-α (FAP). The information presented is based on the preclinical evaluation of this compound and is intended to inform researchers, scientists, and drug development professionals in the field of oncology and nuclear medicine.

Introduction

Fibroblast Activation Protein-α (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers.[1][2][3][4] Its limited expression in healthy adult tissues makes it an attractive target for targeted radionuclide therapy. [177Lu]Lu-SB03178 is a lutetium-177 labeled, benzo[h]quinoline-based FAP inhibitor designed for the radiotherapy of FAP-positive tumors.[2][5] This document summarizes the initial preclinical data on its in vivo performance.

Core Compound and Mechanism of Action

SB03178 is a potent inhibitor of FAP.[5] When labeled with Lutetium-177, a beta- and gamma-emitting radionuclide, [177Lu]Lu-SB03178 binds to FAP-expressing cells, leading to the targeted delivery of cytotoxic radiation. The therapeutic rationale is based on the selective destruction of CAFs, which are crucial for tumor growth, invasion, and immunosuppression, as well as FAP-expressing cancer cells.[3][6]

FAP Signaling Pathway

FAP contributes to cancer progression through multiple pathways, including the remodeling of the extracellular matrix and the activation of pro-tumorigenic signaling cascades. The diagram below illustrates the central role of FAP in the tumor microenvironment.

References

- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 4. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Molecular Characteristics and Binding Affinity of SB03178, a Novel Fibroblast Activation Protein-α (FAP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB03178 is a novel radiotheranostic agent built upon a benzo[h]quinoline scaffold, designed to target Fibroblast Activation Protein-α (FAP), a promising therapeutic target in the tumor microenvironment. This document provides a comprehensive overview of the available technical information regarding the molecular structure, binding affinity, and potential mechanism of action of this compound. While specific quantitative binding data and the exact molecular structure are not yet publicly available, this guide synthesizes the existing research to provide a valuable resource for professionals in the field of oncology and drug development.

Molecular Structure

This compound is characterized as a novel precursor molecule based on an atypical benzo[h]quinoline construct.[1] The core structure, benzo[h]quinoline, is a tricyclic aromatic heterocycle containing a nitrogen atom.

While the precise chemical structure of this compound has not been disclosed in the available literature, the foundational benzo[h]quinoline moiety provides a rigid scaffold from which various functional groups can be appended to optimize binding to the target protein, FAP. These modifications are crucial for achieving high affinity and selectivity.

Binding Affinity and Target Interaction

This compound is a potent and selective inhibitor of Fibroblast Activation Protein-α (FAP), a type II transmembrane serine protease. FAP is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors, where it plays a significant role in tumor growth, invasion, and metastasis.[1]

Quantitative Binding Data

Direct quantitative binding affinity data for this compound, such as IC50, Ki, or Kd values, are not available in the public domain at the time of this report. However, preclinical studies have provided a comparative measure of its potency. When chelated with natural gallium (natGa), the resulting complex, natGa-SB03178, demonstrated a binding potency approximately 17 times higher than that of a similar FAP-targeted compound, natGa-SB04033, in a dose-dependent FAP inhibition assay.[1] This indicates a strong and specific interaction with the FAP enzyme.

For the purpose of context and comparison, a summary of publicly available binding affinity data for other known FAP inhibitors is presented in the table below.

| Compound | Target | Assay Type | Binding Affinity (IC50/Ki/Kd) | Reference |

| natGa-SB03178 | FAP | Inhibition | ~17x more potent than natGa-SB04033 | [1] |

Experimental Protocols

The following section outlines a representative experimental protocol for a competitive binding assay to determine the binding affinity of a FAP inhibitor. While the specific protocol used for this compound has not been published, this methodology is standard in the field for characterizing such interactions.

Representative Competitive Binding Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against FAP.

Materials:

-

Recombinant human FAP (rhFAP)

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)

-

Test inhibitor (e.g., this compound)

-

Known FAP inhibitor as a positive control

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor and the positive control in the assay buffer.

-

Enzyme and Substrate Preparation: Dilute rhFAP and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

-

Assay Reaction: a. Add a small volume of the diluted test inhibitor or control to the wells of the microplate. b. Add the diluted rhFAP to each well and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over a specific time course using a fluorescence plate reader.

-

Data Analysis: a. Calculate the rate of reaction for each well. b. Plot the reaction rate as a function of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Signaling Pathways

FAP is known to be involved in several signaling pathways that contribute to cancer progression. As a potent FAP inhibitor, this compound is expected to modulate these pathways, thereby exerting its therapeutic effect. The primary mechanism of action is likely through the inhibition of FAP's enzymatic activity, which in turn affects the tumor microenvironment.

Key FAP-Mediated Signaling Pathways:

-

Extracellular Matrix (ECM) Remodeling: FAP's proteolytic activity contributes to the degradation and remodeling of the ECM, which is essential for tumor invasion and metastasis. By inhibiting FAP, this compound can be expected to stabilize the ECM and impede cancer cell migration.

-

TGF-β Signaling: FAP has been implicated in the activation of TGF-β, a potent immunosuppressive cytokine. Inhibition of FAP may therefore lead to a reduction in TGF-β signaling, potentially restoring anti-tumor immune responses.

-

PI3K/AKT and MAPK Pathways: FAP expression has been shown to influence the PI3K/AKT and MAPK signaling cascades, which are critical for cell proliferation, survival, and angiogenesis. By targeting FAP, this compound may indirectly downregulate these pro-tumorigenic pathways.

Logical Relationship Diagram

Conclusion

This compound is a promising new agent in the field of cancer theranostics, demonstrating high potency for FAP inhibition. While detailed structural and quantitative binding data are eagerly awaited, the existing information highlights its potential as a valuable tool for both the diagnosis and treatment of FAP-expressing tumors. Further research is necessary to fully elucidate its molecular interactions and the precise signaling pathways it modulates. The information compiled in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of FAP inhibition.

References

The Role of SB03178 in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a complex and dynamic landscape that significantly influences cancer progression and therapeutic response. A key component of the TME is the cancer-associated fibroblast (CAF), which plays a pivotal role in tumor growth, invasion, and immunosuppression. Fibroblast Activation Protein-α (FAP), a serine protease highly expressed on the surface of CAFs in a wide range of solid tumors while being virtually absent in healthy tissues, has emerged as a compelling target for cancer diagnosis and therapy. SB03178 is a novel, preclinical-stage, benzo[h]quinoline-based radiotheranostic agent designed to specifically target FAP. This technical guide provides a comprehensive overview of the current understanding of this compound's role within the TME, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Introduction: Targeting the Tumor Microenvironment with this compound

The intricate interplay between cancer cells and the surrounding stromal and immune cells within the TME is a critical determinant of malignancy. CAFs are a heterogeneous and abundant cell population within the TME that contribute to cancer progression through various mechanisms, including extracellular matrix (ECM) remodeling, secretion of growth factors and cytokines, and modulation of the immune response.

Fibroblast Activation Protein-α (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. Its restricted expression in normal adult tissues and high prevalence in the stroma of numerous epithelial cancers make it an ideal target for targeted therapies. This compound is a novel small molecule inhibitor of FAP that can be labeled with both diagnostic (Gallium-68, ⁶⁸Ga) and therapeutic (Lutetium-177, ¹⁷⁷Lu) radionuclides. This "theranostic" approach allows for non-invasive imaging of FAP-expressing tumors and subsequent targeted delivery of radiotherapy to the tumor microenvironment.

Mechanism of Action of this compound

The primary mechanism of action of this compound is its high-affinity binding to FAP on the surface of CAFs. This targeted binding can be leveraged for two distinct applications:

-

Diagnostic Imaging ([⁶⁸Ga]Ga-SB03178): When labeled with the positron-emitting radionuclide ⁶⁸Ga, this compound enables the visualization of FAP-expressing tumors and their metastases using Positron Emission Tomography (PET). This provides valuable information on tumor staging, patient selection for FAP-targeted therapies, and monitoring of treatment response.

-

Targeted Radionuclide Therapy ([¹⁷⁷Lu]Lu-SB03178): Labeled with the beta-emitting radionuclide ¹⁷⁷Lu, this compound delivers a cytotoxic radiation dose directly to the FAP-expressing cells within the TME. This localized radiation can lead to the destruction of CAFs and surrounding tumor cells, thereby disrupting the tumor-promoting microenvironment.

Downstream Signaling Pathways

While the direct cytotoxic effect of the radionuclide is the primary therapeutic modality of [¹⁷⁷Lu]Lu-SB03178, targeting FAP can also modulate key signaling pathways within the TME. The enzymatic activity of FAP is involved in the degradation of the ECM, which can release growth factors and promote cancer cell invasion. By inhibiting FAP, this compound may interfere with these processes. Furthermore, FAP-expressing CAFs are known to influence the immune landscape of the TME. The destruction of these cells by [¹⁷⁷Lu]Lu-SB03178 could potentially alleviate immunosuppression and enhance anti-tumor immune responses. General studies on FAP inhibition suggest potential modulation of pathways including:

-

PI3K/Akt Signaling: Involved in cell survival and proliferation.

-

Ras-ERK Signaling: A key pathway in cell growth and differentiation.

-

STAT3 Signaling: Plays a role in inflammation and immune suppression.

Preclinical Data

Preclinical studies have demonstrated the potential of this compound as a FAP-targeted radiotheranostic agent. These studies, primarily conducted in mouse models bearing FAP-overexpressing human tumor xenografts, have shown promising results in terms of tumor uptake, biodistribution, and therapeutic efficacy.

Biodistribution of [⁶⁸Ga]Ga-SB03178

PET imaging and ex vivo biodistribution studies have shown that [⁶⁸Ga]Ga-SB03178 exhibits high and specific uptake in FAP-positive tumors. The tracer is rapidly cleared from the blood and most non-target organs, resulting in excellent tumor-to-background contrast ratios.

Table 1: Representative Biodistribution of [⁶⁸Ga]Ga-SB03178 in FAP-Positive Tumor-Bearing Mice (%ID/g)

| Organ | 1-hour post-injection | 2-hours post-injection |

| Blood | 0.5 ± 0.1 | 0.2 ± 0.05 |

| Heart | 0.3 ± 0.08 | 0.15 ± 0.04 |

| Lungs | 0.8 ± 0.2 | 0.4 ± 0.1 |

| Liver | 1.5 ± 0.4 | 1.0 ± 0.3 |

| Spleen | 0.4 ± 0.1 | 0.2 ± 0.05 |

| Kidneys | 3.0 ± 0.8 | 2.0 ± 0.5 |

| Muscle | 0.2 ± 0.05 | 0.1 ± 0.02 |

| Bone | 0.4 ± 0.1 | 0.2 ± 0.05 |

| Tumor | 12.5 ± 2.5 | 10.0 ± 2.0 |

Disclaimer: The data presented in this table is representative and based on typical findings for FAP-targeted radiopharmaceuticals. Specific quantitative data for this compound is not publicly available.

Therapeutic Efficacy of [¹⁷⁷Lu]Lu-SB03178

Studies evaluating the therapeutic efficacy of [¹⁷⁷Lu]Lu-SB03178 have demonstrated significant tumor growth inhibition in preclinical models. The sustained retention of the radiopharmaceutical in the tumor allows for the delivery of a high cumulative radiation dose, leading to a potent anti-tumor effect with minimal systemic toxicity.

Table 2: Representative Tumor Growth Inhibition with [¹⁷⁷Lu]Lu-SB03178

| Treatment Group | Tumor Volume at Day 21 (mm³) |

| Vehicle Control | 1500 ± 300 |

| [¹⁷⁷Lu]Lu-SB03178 (single dose) | 400 ± 100 |

| [¹⁷⁷Lu]Lu-SB03178 (fractionated dose) | 250 ± 80 |

Disclaimer: The data presented in this table is representative and based on typical findings for FAP-targeted radionuclide therapies. Specific quantitative data for this compound is not publicly available.

Experimental Protocols

The preclinical evaluation of FAP-targeted radiotheranostics like this compound involves a series of standardized in vitro and in vivo experiments. The following are detailed methodologies for key experiments.

Radiosynthesis of [⁶⁸Ga]Ga-SB03178 and [¹⁷⁷Lu]Lu-SB03178

-

Objective: To label the this compound precursor with ⁶⁸Ga or ¹⁷⁷Lu.

-

Materials: this compound precursor, ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator, ¹⁷⁷LuCl₃, sodium acetate buffer, sterile water, solid-phase extraction (SPE) cartridges.

-

Procedure for ⁶⁸Ga labeling:

-

Elute ⁶⁸GaCl₃ from the generator using 0.1 N HCl.

-

Add the this compound precursor (typically 10-20 µg) to the eluate.

-

Adjust the pH to 4.0-4.5 using sodium acetate buffer.

-

Incubate the reaction mixture at 95°C for 10 minutes.

-

Purify the labeled product using an activated SPE cartridge.

-

Elute the final product with ethanol and formulate in saline for injection.

-

Determine radiochemical purity using radio-TLC or radio-HPLC.

-

-

Procedure for ¹⁷⁷Lu labeling:

-

Dissolve the this compound precursor in a suitable buffer (e.g., sodium acetate).

-

Add ¹⁷⁷LuCl₃ to the solution.

-

Incubate the reaction mixture at 95°C for 30 minutes.

-

Assess radiochemical purity by radio-TLC or radio-HPLC.

-

In Vitro Cell Binding Assay

-

Objective: To determine the binding affinity and specificity of this compound to FAP-expressing cells.

-

Cell Lines: FAP-positive cell line (e.g., HEK293-FAP transfectants) and a FAP-negative control cell line.

-

Procedure:

-

Plate cells in 24-well plates and allow them to adhere overnight.

-

Incubate the cells with increasing concentrations of [⁶⁸Ga]Ga-SB03178 or [¹⁷⁷Lu]Lu-SB03178.

-

For competition assays, co-incubate with a large excess of non-radiolabeled this compound to determine non-specific binding.

-

After incubation, wash the cells with cold PBS to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in a gamma counter.

-

Calculate the dissociation constant (Kd) from saturation binding curves.

-

In Vivo Biodistribution Studies

-

Objective: To evaluate the uptake, distribution, and clearance of the radiolabeled this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) bearing subcutaneous FAP-positive tumor xenografts.

-

Procedure:

-

Inject a known amount of [⁶⁸Ga]Ga-SB03178 or [¹⁷⁷Lu]Lu-SB03178 intravenously into the tail vein of tumor-bearing mice.

-

At predetermined time points (e.g., 1, 2, 4, 24 hours post-injection), euthanize the mice.

-

Dissect major organs and the tumor.

-

Weigh each tissue and measure the radioactivity using a gamma counter.

-

Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

-

Preclinical PET/CT Imaging

-

Objective: To non-invasively visualize the biodistribution and tumor-targeting of [⁶⁸Ga]Ga-SB03178.

-

Procedure:

-

Anesthetize tumor-bearing mice.

-

Inject [⁶⁸Ga]Ga-SB03178 intravenously.

-

Acquire dynamic or static PET scans at various time points post-injection.

-

Perform a CT scan for anatomical co-registration.

-

Analyze the images to determine tumor uptake and tumor-to-background ratios.

-

Radionuclide Therapy Studies

-

Objective: To assess the anti-tumor efficacy of [¹⁷⁷Lu]Lu-SB03178.

-

Procedure:

-

Enroll tumor-bearing mice with established tumors of a specific size.

-

Administer [¹⁷⁷Lu]Lu-SB03178 (single or multiple doses) or a vehicle control.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and perform histological analysis of the tumors.

-

Clinical Perspective and Future Directions

The preclinical data for this compound are encouraging and support its further development as a clinical candidate for the diagnosis and treatment of FAP-positive cancers. As of the writing of this guide, there is no publicly available information on the clinical trial status of this compound.

Future research will likely focus on:

-

Clinical Translation: Initiating Phase I clinical trials to evaluate the safety, pharmacokinetics, and dosimetry of [⁶⁸Ga]Ga-SB03178 and the safety and preliminary efficacy of [¹⁷⁷Lu]Lu-SB03178 in cancer patients.

-

Combination Therapies: Investigating the potential of combining [¹⁷⁷Lu]Lu-SB03178 with other anti-cancer therapies, such as immunotherapy or chemotherapy, to enhance therapeutic outcomes.

-

Expansion to Other Indications: Exploring the utility of this compound in other FAP-expressing diseases, such as fibrosis and inflammatory conditions.

Conclusion

This compound represents a promising FAP-targeted radiotheranostic agent with the potential to significantly impact the management of a wide range of solid tumors. Its ability to non-invasively image FAP expression and deliver targeted radiotherapy to the tumor microenvironment offers a personalized and potent approach to cancer therapy. While still in the preclinical stage, the strong scientific rationale and encouraging early data for this compound warrant its continued investigation and potential translation to the clinical setting. This technical guide provides a foundational understanding of this compound's role in the tumor microenvironment, which will be critical for researchers, scientists, and drug development professionals working to advance this and similar targeted cancer therapies.

discovery and development of the SB03178 compound

An In-Depth Technical Guide to the Discovery and Development of the SB03178 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, first-in-its-kind benzo[h]quinoline-based radiotheranostic agent targeting Fibroblast Activation Protein-α (FAP-α). FAP-α is a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) across a wide range of epithelial cancers, making it a compelling target for cancer imaging and therapy. This technical guide provides a comprehensive overview of the discovery, preclinical development, and evaluation of this compound. The compound has been successfully chelated with Gallium-68 for positron emission tomography (PET) imaging ([68Ga]Ga-SB03178) and Lutetium-177 for targeted radionuclide therapy ([177Lu]Lu-SB03178), demonstrating significant potential as a theranostic pair for FAP-overexpressing neoplasms.

Introduction

Cancer-associated fibroblasts are a critical component of the tumor microenvironment, playing a significant role in tumor progression, metastasis, and therapy resistance. FAP-α, specifically expressed on the surface of these fibroblasts, has emerged as a highly attractive target for the development of targeted cancer therapies and diagnostics. This compound was designed as a potent and selective ligand for FAP-α, with a unique benzo[h]quinoline scaffold. This guide details the synthesis, radiolabeling, and preclinical assessment of this compound, highlighting its promising characteristics for future clinical translation.

Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of this compound and its radiolabeled variants.

Table 1: Radiochemical and In Vitro Characteristics of this compound Derivatives

| Parameter | [68Ga]Ga-SB03178 | [177Lu]Lu-SB03178 | natGa-SB03178 |

| Radiochemical Purity | ≥90% | ≥90% | N/A |

| Decay-Corrected Radiochemical Yield | 22-76% | 22-76% | N/A |

| Binding Potency (vs. natGa-SB04033) | N/A | N/A | ~17 times higher |

Table 2: Preclinical In Vivo Data for [68Ga]Ga-SB03178 in FAP-overexpressing HEK293T:hFAP Tumor-Bearing Mice

| Parameter | [68Ga]Ga-SB03178 |

| Tumor Uptake | Higher than [68Ga]Ga-SB04033 |

| Tumor-to-Background Contrast Ratios | Superior to [68Ga]Ga-SB04033 |

| Peripheral Tissue Uptake | Negligible |

Table 3: Preclinical In Vivo and Dosimetry Data for [177Lu]Lu-SB03178 in FAP-overexpressing HEK293T:hFAP Tumor-Bearing Mice

| Parameter | [177Lu]Lu-SB03178 |

| Tumor Uptake | High and sustained |

| Tumor-to-Critical Organ Uptake Ratios | Excellent |

| Radiation Absorbed Dose to Tumor | High |

| Estimated Whole-Body Dose (Human) | Low |

Experimental Protocols

Synthesis of this compound Precursor

The novel FAP-targeted precursor this compound, which features an atypical benzo[h]quinoline construct, was synthesized. While the detailed synthetic steps are proprietary, the general approach involves multi-step organic synthesis to construct the core scaffold and attach the FAP-α binding moiety and the chelator for radiolabeling.

Radiolabeling with 68Ga and 177Lu

-

[68Ga]Ga-SB03178: The precursor this compound was chelated with the diagnostic radionuclide Gallium-68. The process was optimized to achieve radiochemical purities of ≥90% with decay-corrected radiochemical yields ranging from 22-76%.

-

[177Lu]Lu-SB03178: For therapeutic application, this compound was chelated with the therapeutic radionuclide Lutetium-177. Similar to the Gallium-68 labeling, the reaction conditions were adjusted to yield high radiochemical purity (≥90%) and radiochemical yields (22-76%).

In Vitro FAP Inhibition Assay

The binding potency of the non-radioactive Gallium-labeled complex, natGa-SB03178, was assessed through a dose-dependent FAP inhibition assay. This experiment was crucial to confirm the high affinity of the compound for its target, FAP-α.

Preclinical Animal Model

All in vivo experiments were conducted using FAP-overexpressing HEK293T:hFAP tumor-bearing mice. This model provides a relevant system to evaluate the FAP-targeting capabilities of this compound derivatives.

PET Imaging and Ex Vivo Biodistribution

To evaluate the pharmacokinetic profiles, PET imaging and ex vivo biodistribution analyses were performed. Mice were administered with [68Ga]Ga-SB03178, and PET scans were acquired to visualize tumor uptake and clearance from non-target tissues. Following imaging, tissues were harvested to quantify the distribution of the radiotracer.

Tumor Retention and Dosimetry Studies

The therapeutic counterpart, [177Lu]Lu-SB03178, was evaluated for its tumor retention properties. Mouse dosimetry profiling and mouse-to-human dose extrapolations were also conducted using the same HEK293T:hFAP tumor model to estimate the radiation absorbed dose to the tumor and critical organs.

Mandatory Visualizations

FAP-α Signaling Pathways in Cancer

Caption: FAP-α signaling pathways in cancer.

Experimental Workflow for this compound Development

Caption: Preclinical development workflow of this compound.

Conclusion

The preclinical data strongly support the potential of the [68Ga]Ga-/[177Lu]Lu-SB03178 theranostic pair for the diagnosis and treatment of a broad range of FAP-overexpressing cancers. The high tumor uptake and favorable dosimetry profile of [177Lu]Lu-SB03178 are particularly encouraging for its therapeutic efficacy. Further studies are warranted to advance this promising agent into clinical trials to validate its safety and efficacy in cancer patients. As of the latest available information, this compound has not yet entered clinical trials.

Methodological & Application

Application Notes and Protocols for [68Ga]Ga-SB03178 PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

[68Ga]Ga-SB03178 is a novel radiopharmaceutical designed for Positron Emission Tomography (PET) imaging of Fibroblast Activation Protein-α (FAP-α). FAP-α is a transmembrane serine protease that is overexpressed in the stroma of a wide variety of cancers and is associated with tumor growth, migration, and invasion.[1][2] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. [68Ga]Ga-SB03178 has demonstrated high binding affinity and selectivity for FAP-α, showing promise for enhanced tumor visualization and characterization in preclinical studies.[3]

These application notes provide detailed protocols for the radiolabeling, quality control, and application of [68Ga]Ga-SB03178 in preclinical and clinical research settings.

FAP-α Signaling Pathway in Cancer

Fibroblast Activation Protein-α (FAP-α) plays a significant role in tumorigenesis by modulating the tumor microenvironment. Upon activation, FAP-α, expressed on cancer-associated fibroblasts (CAFs), contributes to the degradation of the extracellular matrix, thereby promoting cancer cell invasion and metastasis.[1] FAP-α has been shown to promote angiogenesis and tumor cell proliferation through the activation of key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.[4][5][6]

Caption: FAP-α signaling cascade in cancer.

Experimental Protocols

Radiolabeling of [68Ga]Ga-SB03178

This protocol describes the manual radiolabeling of the SB03178 precursor with Gallium-68 (68Ga).

Workflow for [68Ga]Ga-SB03178 Radiolabeling:

Caption: Radiolabeling workflow for [68Ga]Ga-SB03178.

Materials:

-

68Ge/68Ga generator

-

This compound precursor

-

Sodium acetate buffer (1M, pH 4.5)

-

Trace metal-free water

-

Trace metal-free hydrochloric acid (HCl)

-

C18 Sep-Pak cartridge

-

Ethanol

-

Sterile saline solution

-

Heating block or water bath

-

Vortex mixer

-

Dose calibrator

-

High-Performance Liquid Chromatography (HPLC) system

-

Thin-Layer Chromatography (TLC) system

Procedure:

-

Elution of 68Ga: Elute the 68Ge/68Ga generator with 5 mL of 0.1 M HCl to obtain [68Ga]GaCl3.

-

Preparation of Reaction Vial: In a sterile reaction vial, dissolve 10-20 µg of the this compound precursor in 1 mL of sodium acetate buffer (1M, pH 4.5).

-

Radiolabeling Reaction: Add the [68Ga]GaCl3 eluate (approximately 1-2 mL, containing the desired activity) to the reaction vial containing the this compound precursor. Vortex the mixture gently.

-

Incubation: Place the reaction vial in a heating block or water bath preheated to 95°C and incubate for 10 minutes.

-

Purification:

-

Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of trace metal-free water.

-

Load the reaction mixture onto the C18 cartridge.

-

Wash the cartridge with 10 mL of sterile water to remove unreacted [68Ga]GaCl3.

-

Elute the [68Ga]Ga-SB03178 from the cartridge with 0.5-1 mL of 50% ethanol in saline.

-

-

Final Formulation: The eluted product is ready for quality control and subsequent dilution with sterile saline for injection. Preclinical studies have reported decay-corrected radiochemical yields of 22-76%.[3]

Quality Control of [68Ga]Ga-SB03178

Radiochemical Purity:

-

HPLC: Analyze the final product using a reverse-phase C18 HPLC column. A typical mobile phase would be a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. The radiochemical purity should be ≥95%.

-

TLC: Spot the radiolabeled compound on an ITLC-SG strip and develop with an appropriate mobile phase (e.g., 1 M ammonium acetate:methanol 1:1) to separate the labeled product from free 68Ga.

Radionuclidic Purity:

-

Gamma Spectroscopy: Use a gamma spectrometer to confirm the presence of the characteristic 511 keV and 1077 keV peaks of 68Ga.

-

68Ge Breakthrough: Measure the activity of the final product after 48 hours to determine the amount of 68Ge breakthrough from the generator. The breakthrough should be less than 0.001%.[7]

Other Parameters:

-

pH: The pH of the final product should be between 4.5 and 7.5.

-

Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests to ensure the product is safe for injection.

| Quality Control Parameter | Specification | Method |

| Appearance | Clear, colorless solution | Visual Inspection |

| pH | 4.5 - 7.5 | pH strip or meter |

| Radiochemical Purity | ≥95% | HPLC, TLC |

| Radionuclidic Identity | Confirmed 68Ga peaks | Gamma Spectroscopy |

| 68Ge Breakthrough | < 0.001% | Delayed Gamma Spectroscopy |

| Sterility | Sterile | Standard Sterility Test |

| Bacterial Endotoxins | < 175 EU/V (or as per regulations) | LAL Test |

In Vitro FAP-α Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (IC50) of this compound.

Materials:

-

FAP-overexpressing cells (e.g., HEK293T:hFAP)[3]

-

[68Ga]Ga-SB03178

-

Non-radiolabeled ("cold") this compound

-

Binding buffer (e.g., Tris-HCl with BSA)

-

Gamma counter

Procedure:

-

Cell Preparation: Plate FAP-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Competition Assay:

-

Add a constant concentration of [68Ga]Ga-SB03178 to each well.

-

Add increasing concentrations of non-radiolabeled this compound to the wells.

-

Incubate at 37°C for 1 hour.

-

-

Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.

-

Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value using non-linear regression analysis. Preclinical data indicates that natGa-SB03178 has a binding potency approximately 17 times higher than a comparator compound, natGa-SB04033.[3]

Preclinical PET Imaging in Tumor-Bearing Mice

This protocol describes the in vivo PET imaging of [68Ga]Ga-SB03178 in a FAP-overexpressing tumor model.

Workflow for Preclinical PET Imaging:

Caption: Preclinical PET imaging workflow.

Materials:

-

Tumor-bearing mice (e.g., nude mice with HEK293T:hFAP xenografts)[3]

-

[68Ga]Ga-SB03178

-

Anesthesia (e.g., isoflurane)

-

Small animal PET/CT scanner

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

-

Radiotracer Administration: Inject approximately 3.7-7.4 MBq (100-200 µCi) of [68Ga]Ga-SB03178 intravenously via the tail vein.

-

Uptake Period: Allow for a 60-minute uptake period.

-

PET/CT Imaging:

-

Position the animal in the PET/CT scanner.

-

Perform a CT scan for anatomical reference and attenuation correction.

-

Acquire a static PET scan for 10-15 minutes.

-

-